Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-
Description
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- is a substituted amide compound characterized by a propanamide backbone (three-carbon chain) attached to a phenyl ring substituted with a 3-amino group and a 4-(2-methoxyethoxy) group. Its molecular formula is C₁₂H₁₈N₂O₃ (assuming a propanamide structure; see Notes below).
Properties
CAS No. |
71230-65-4 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-[3-amino-4-(2-methoxyethoxy)phenyl]propanamide |
InChI |
InChI=1S/C12H18N2O3/c1-3-12(15)14-9-4-5-11(10(13)8-9)17-7-6-16-2/h4-5,8H,3,6-7,13H2,1-2H3,(H,14,15) |
InChI Key |
ZYKLZWBYDIJLOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OCCOC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- typically involves the reaction of 3-amino-4-(2-methoxyethoxy)aniline with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyethoxy group can enhance solubility and bioavailability. The amide group can participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Key Structural Features :
- Propanamide backbone : Distinguishes it from shorter-chain acetamides (e.g., acetamide derivatives in and ).
- 3-Amino-4-(2-methoxyethoxy)phenyl group: Unique substitution pattern compared to simpler methoxy or hydroxy groups in analogues.
Comparison with Structurally Similar Compounds
Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-
Molecular Formula : C₁₁H₁₆N₂O₃ .
- Key Difference : Shorter acetamide chain (C₂ vs. C₃ in propanamide).
- Analytical Data :
- Implications : The propanamide analogue would likely exhibit higher lipophilicity (estimated LogP ~0.8–1.2) due to the additional methylene group, affecting pharmacokinetic properties.
Propanamide, 2-amino-3-phenyl
Source : Identified in bioherbicidal studies ().
- Structure : Lacks the 2-methoxyethoxy group but includes a phenyl substituent.
- Bioactivity: Reported in novel alkaloid derivatives with herbicidal activity .
- Comparison : The absence of the 2-methoxyethoxy group reduces solubility but may enhance aromatic interactions in target binding.
N-[(2S)-3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}-2-({(2Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]-2-buten-2-yl}amino)propyl]propanamide
Source : Complex propanamide derivative ().
- Structural Complexity : Incorporates oxazolyl and trifluoromethylphenyl groups.
Propenamide Derivatives (e.g., )
Example : (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide.
- Key Difference : Acrylamide backbone (α,β-unsaturated carbonyl) vs. saturated propanamide.
- Bioactivity : Propenamides often exhibit Michael acceptor reactivity, enabling covalent binding to biological targets .
Physicochemical and Functional Comparisons
Table 1: Structural and Property Comparison
Notes and Discrepancies
- Nomenclature Clarification: refers to an acetamide (C₂), whereas the target compound is a propanamide (C₃).
- Limited Direct Evidence: No explicit studies on the target propanamide were found; comparisons rely on inferred SAR principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
